
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine is an organic compound with the chemical formula C12H9F3N. It is a white solid with a distinctive odor and has a melting point between 100 and 102 degrees Celsius. This compound is soluble in organic solvents such as ether, chloroform, and ethanol .
Métodos De Preparación
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine can be synthesized through various synthetic routes. One commonly used method is the Boro substitution reaction of piperazine with 3-fluoromethylphenylboronic acid . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the substitution process. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: This compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is employed in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine involves its interaction with specific molecular targets and pathways. It acts as a central nervous system stimulator by binding to serotonin receptors, particularly the 5-HT 1B serotonin receptors . This interaction modulates neurotransmitter release and affects various physiological processes.
Comparación Con Compuestos Similares
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine can be compared with other similar compounds such as:
N-(3-Trifluoromethylphenyl)piperazine: This compound shares a similar structure and is also used in research involving serotonin receptors.
1-(3-Trifluoromethylphenyl)piperazine hydrochloride: Another related compound with similar applications in scientific research.
The uniqueness of this compound lies in its specific chemical properties and its ability to interact with particular molecular targets, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
23557-76-8 |
|---|---|
Fórmula molecular |
C14H11F3N2 |
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C14H11F3N2/c15-14(16,17)11-7-4-8-12(9-11)19-13(18)10-5-2-1-3-6-10/h1-9H,(H2,18,19) |
Clave InChI |
OIRRVWDRLICUAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


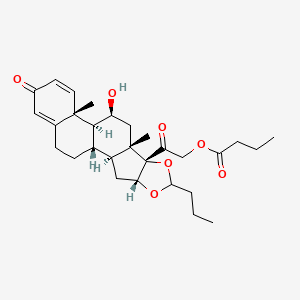
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
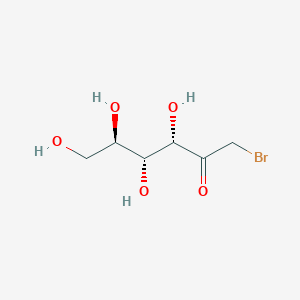
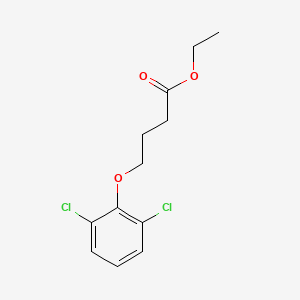
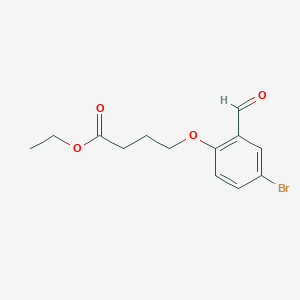
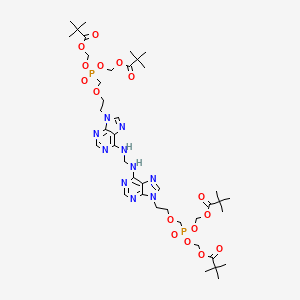
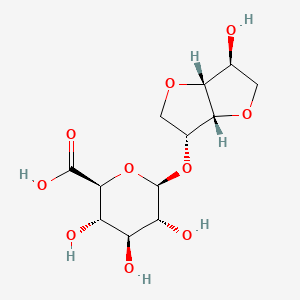
![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
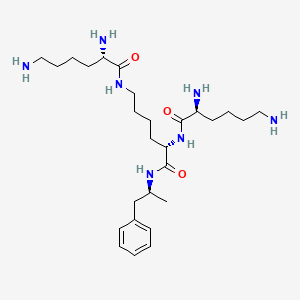
![3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)
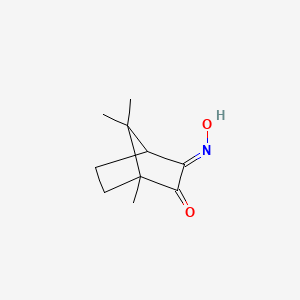
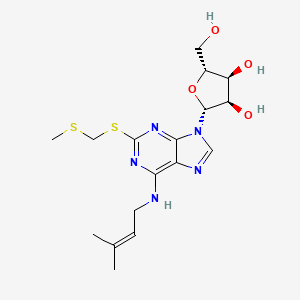

![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)
